L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-
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Overview
Description
L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- is a synthetic derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trichloroethoxy sulfonyl group, making it a valuable intermediate in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Sulfonyl Group: The protected amino acid is then reacted with 2,2,2-trichloroethoxy sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the trichloroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- has several applications in scientific research:
Peptide Synthesis: The compound is widely used as a building block in the synthesis of peptides due to its Fmoc protecting group, which can be easily removed under mild conditions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving peptide-based drugs.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein engineering.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound is primarily related to its role as a protected amino acid in peptide synthesis The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the trichloroethoxy sulfonyl group.
Boc-L-Phenylalanine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-L-Phenylalanine: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- is unique due to the combination of the Fmoc protecting group and the trichloroethoxy sulfonyl group. This dual functionality allows for greater versatility in synthetic applications, particularly in the selective protection and deprotection of functional groups during complex organic syntheses.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications, contributing to advancements in peptide synthesis, medicinal chemistry, and beyond.
Properties
Molecular Formula |
C27H24Cl3NO7S |
---|---|
Molecular Weight |
612.9 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33)/t24-/m0/s1 |
InChI Key |
QXNUQPLTPOHMHT-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Origin of Product |
United States |
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